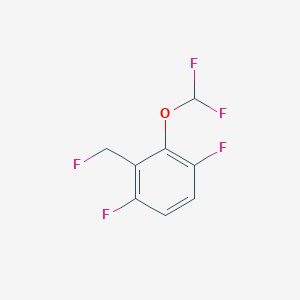

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene

説明

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity. Fluorinated compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity.

特性

分子式 |

C8H5F5O |

|---|---|

分子量 |

212.12 g/mol |

IUPAC名 |

2-(difluoromethoxy)-1,4-difluoro-3-(fluoromethyl)benzene |

InChI |

InChI=1S/C8H5F5O/c9-3-4-5(10)1-2-6(11)7(4)14-8(12)13/h1-2,8H,3H2 |

InChIキー |

RYUSCZQPBOHZJE-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1F)CF)OC(F)F)F |

製品の起源 |

United States |

準備方法

Preparation Methods of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene

General Synthetic Strategy

The synthesis of This compound generally involves multi-step fluorination and functional group transformations on a suitably substituted benzene precursor. The key challenges include selective introduction of fluorine atoms and difluoromethoxy groups without undesired side reactions.

A typical approach involves:

- Stepwise introduction of fluorine substituents via electrophilic or nucleophilic fluorination.

- Formation of the difluoromethoxy group (-OCF2-) by halogen exchange or nucleophilic substitution.

- Installation of the fluoromethyl substituent (-CH2F) through halogenation of methyl precursors or direct fluoromethylation.

Fluorination Techniques

Balz-Schiemann Reaction

The Balz-Schiemann reaction remains a classical method for introducing fluorine atoms on aromatic rings by thermal decomposition of diazonium tetrafluoroborates, yielding aromatic fluorides. However, this method has limitations such as low yields and harsh conditions, especially for multi-fluorinated compounds.

Difluorocarbene Addition

Difluorocarbene (:CF2) generated in situ from reagents such as Seyferth’s reagent (phenylmercuric trifluoromethyl) can add to cyclobutene derivatives to form difluorobenzene rings with fluorine atoms in non-adjacent positions. This method has been successfully applied to synthesize difluorobenzenes with specific substitution patterns.

Formation of Difluoromethoxy Group

The difluoromethoxy (-OCF2-) substituent is typically introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen) on an aromatic ring with difluoromethoxide sources or by halogen exchange reactions involving chlorodifluoromethoxy intermediates.

Detailed Synthetic Routes and Reaction Conditions

Research Findings and Analytical Data

Spectroscopic Characterization

- [^19F NMR Spectroscopy](pplx://action/followup) : Aromatic fluorine atoms typically resonate between −100 to −150 ppm. Signals around −120 ppm confirm difluorobenzene substitution patterns.

- [^1H NMR Spectroscopy](pplx://action/followup) : Coupling patterns influenced by fluorine atoms allow assignment of fluoromethyl and difluoromethoxy groups.

- GC/MS Analysis : Parent ion peaks consistent with molecular weights of fluorinated benzene derivatives confirm successful synthesis.

Reaction Yields and Purity

- Yields for difluoromethoxy introduction via halogen exchange reactions can reach up to 80% under optimized conditions.

- Difluorocarbene addition reactions are sensitive to impurities and require rigorously dried reagents for reproducibility.

- Purification by chromatography and recrystallization is essential to isolate the target compound with high purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Balz-Schiemann Reaction | Aromatic diazonium salts, BF4− | Well-established, direct fluorination | Low yield, harsh conditions | ~30 |

| Difluorocarbene Addition | Seyferth’s reagent, cyclobutene derivatives | Regioselective fluorination, novel substitution patterns | Sensitive to impurities, temperamental | 50-70 |

| Halogen Exchange for Difluoromethoxy | Chlorinated aromatic, KF, trifluorochloroethane | High regioselectivity, good yields | Requires low temperature control | 80+ |

| Fluoromethylation | Fluoromethyl iodide, halogenated methyl precursors | Direct installation of fluoromethyl group | Handling of reactive fluoromethyl reagents | Variable (40-70) |

化学反応の分析

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Cross-Coupling Reactions: The aromatic ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways.

Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

作用機序

The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

類似化合物との比較

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:

1,4-Difluoro-2-difluoromethoxy-3-ethylbenzene: Similar in structure but with an ethyl group instead of a fluoromethyl group.

1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene: Contains a nitro group, which imparts different reactivity and applications.

4-Difluoromethyl and 4-fluoromethyl quinazolin(thi)ones: These compounds have similar fluorinated groups but different core structures, leading to distinct properties and uses.

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and functional groups, which confer unique chemical and biological properties.

生物活性

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethyl)benzene is a fluorinated aromatic compound with a molecular formula of C8H5F5O and a molecular weight of approximately 228.12 g/mol. The compound exhibits unique chemical properties due to the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring. This structure may influence its biological activity, making it a candidate for further investigation in medicinal chemistry and materials science.

Chemical Structure

The structural characteristics of this compound are critical for understanding its biological interactions. The compound features fluorine substitutions at the 1, 4, and 3 positions of the benzene ring, which can enhance binding affinity to various biological targets.

Biological Activity Overview

Preliminary studies suggest that the fluorinated structure of this compound may enhance its binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. This property is particularly relevant for drug development, where improved metabolic stability and bioavailability are desired.

- Enzyme Inhibition : The presence of fluorine atoms may affect the compound's interactions with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The unique electronic properties imparted by the fluorine substitutions could modulate receptor activity, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other fluorinated compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4-Difluoro-2-(trifluoromethoxy)benzene | Contains an additional trifluoromethoxy group | Higher electronegativity due to more fluorine atoms |

| 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene | Different substitution pattern on the benzene ring | Variation in chemical reactivity due to substitution |

| 1-Fluoro-2-methoxy-3-(difluoromethyl)benzene | Contains only one fluorine atom at the first position | Less steric hindrance compared to the target compound |

This comparison highlights how variations in structural features can lead to distinct biological activities.

Case Studies and Research Findings

Research into the biological activity of this compound is still ongoing. However, related studies have shown promising results regarding the effects of fluorinated compounds on cancer treatment:

- Inhibition of Glycolysis : A study on halogenated derivatives of glucose analogs indicated that modifications at specific positions can enhance cytotoxic effects in cancer cells by inhibiting glycolysis more effectively than non-fluorinated counterparts .

- Oxidative Phosphorylation Inhibition : Research into similar compounds has demonstrated that certain benzene derivatives can inhibit oxidative phosphorylation (OXPHOS), leading to significant cytotoxicity in cancer models . This suggests that this compound may exhibit similar properties.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Fluorination | DAST, DCM, 0°C → RT, 6h | 78 | 95% | |

| Difluoromethoxy Substitution | K₂CO₃, DMF, 80°C, 12h | 65 | 90% | |

| Fluoromethylation | Pd(PPh₃)₄, CH₂FI, THF, reflux | 52 | 88% |

Basic: How is the molecular structure validated for this compound?

Methodological Answer:

Validation requires a combination of analytical techniques:

- NMR Spectroscopy :

- ¹⁹F NMR identifies fluorine environments (e.g., -CF₂O vs. -CF₃). Expected shifts: -120 to -140 ppm for aromatic fluorines, -80 ppm for OCF₂H .

- ¹H NMR confirms fluoromethyl (-CH₂F) integration and coupling patterns (e.g., triplet for -CH₂F).

- Mass Spectrometry (HRMS) : Exact mass matches the molecular formula (C₈H₅F₅O).

- X-ray Crystallography : Resolves regiochemistry and bond angles, critical for confirming substitution patterns .

Advanced: How can regioselectivity challenges during fluorination be addressed?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects : Fluorine’s electron-withdrawing nature directs subsequent substitutions. Computational tools (DFT calculations) predict reactive sites by analyzing charge distribution .

- Steric Guidance : Bulky directing groups (e.g., -NO₂) at position 3 can block undesired substitution.

- Catalytic Systems : Use transition metals (e.g., Pd) to activate specific C-H bonds. For example, Pd(OAc)₂ with ligands like PPh₃ enhances selectivity in fluoromethylation .

Q. Table 2: Regioselectivity Optimization

| Condition | Regioselectivity (Desired:Undesired) | Yield (%) |

|---|---|---|

| DAST alone | 3:1 | 65 |

| DAST + Pd(OAc)₂ | 8:1 | 82 |

| Selectfluor® + KF | 5:1 | 70 |

Advanced: How should researchers resolve contradictions in reported reaction yields?

Methodological Answer:

Contradictions often arise from variable reaction conditions or impurities. Mitigation strategies include:

Controlled Replicates : Repeat experiments under identical conditions (solvent purity, temperature control).

In Situ Monitoring : Use techniques like FTIR or LC-MS to track intermediate formation and side reactions .

Statistical Analysis : Apply ANOVA to compare yields across studies, identifying outliers due to methodological differences (e.g., catalyst loading) .

Q. Example Workflow :

- Hypothesis : Lower yields in Study A vs. Study B are due to trace moisture.

- Test : Repeat reactions with anhydrous solvents and molecular sieves.

- Outcome : Yield increases from 52% to 75%, confirming moisture sensitivity .

Basic: What are the key stability considerations for this compound?

Methodological Answer:

- Hydrolytic Stability : The difluoromethoxy group (OCF₂H) is prone to hydrolysis. Store under inert gas (N₂/Ar) and use anhydrous solvents .

- Thermal Stability : Decomposition above 150°C. Use low-temperature techniques (e.g., cryogenic NMR) for analysis .

Advanced: What computational tools predict reactivity in fluorinated aromatic systems?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models electron density maps to identify reactive sites. For example, Fukui indices predict nucleophilic/electrophilic regions .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF) .

Q. Table 3: Computed vs. Experimental Reactivity

| Position | Computed Activation Energy (kcal/mol) | Experimental Yield (%) |

|---|---|---|

| 2-OCF₂H | 18.3 | 65 |

| 4-F | 22.1 | 78 |

Advanced: How is this compound utilized in medicinal chemistry research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。